
Pyrazole
Overview
Description
Pyrazole is a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms within its ring structure (Figure 1). As a member of the azole family, it exhibits π-excess aromaticity, enabling diverse electrophilic and nucleophilic substitution reactions. The fourth position is preferred for electrophilic substitutions, while the third and fifth positions favor nucleophilic reactions . This compound derivatives are synthesized via modifications such as functional group additions, substitutions, or ring fusions, which enhance their biological potency . These compounds have broad therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities .
Preparation Methods
Cyclocondensation Reactions
From 1,3-Dicarbonyl Compounds
The reaction of 1,3-diketones with hydrazines remains the most straightforward route to pyrazoles. Knorr’s seminal 1883 work demonstrated that β-diketones (e.g., ethyl acetoacetate) react with hydrazines to yield 1,3,5-trisubstituted pyrazoles (Scheme 1) . For instance, Girish et al. achieved a 95% yield of 1,3,5-triphenylthis compound using nano-ZnO catalysis, significantly reducing reaction time compared to traditional acid catalysis .
Table 1: Representative Cyclocondensation Reactions Using 1,3-Dicarbonyl Compounds
Regioselectivity challenges arise when unsymmetrical diketones are used, often producing mixtures of 1,3,5- and 1,4,5-substituted isomers. Ohtsuka et al. addressed this by employing bulky hydrazines, which preferentially attack the less hindered carbonyl group .
From α,β-Unsaturated Carbonyl Derivatives
Hydrazines react with α,β-unsaturated ketones or aldehydes to form pyrazoles via conjugate addition-cyclization. For example, Harigae et al. synthesized 3,5-diarylpyrazoles in 68–99% yields by treating terminal alkynes with aldehydes, iodine, and hydrazines in one pot (Scheme 27) . The iodine acts as both an oxidant and Lewis acid, facilitating alkyne activation and cyclization.
1,3-Dipolar Cycloadditions
Diazo Compounds and Dipolarophiles
Diazo compounds (e.g., ethyl diazoacetate) undergo [3+2] cycloadditions with alkynes or alkenes to form pyrazoles. He et al. reported an 89% yield of ethyl 1-phenylthis compound-5-carboxylate using Zn(OTf)₂ catalysis (Scheme 19) . The reaction proceeds via a metal-stabilized diazo intermediate, which reacts regioselectively with dipolarophiles.
Table 2: Cycloaddition Reactions Using Diazo Precursors
Sydnones and Nitrilimines
Sydnones, mesoionic compounds, react with alkynes to form pyrazoles. Delaunay et al. achieved an 84% combined yield of 5-iodothis compound regioisomers using sydnone and iodophenylacetylene (Scheme 23) . Similarly, nitrilimines generated in situ from hydrazones react with alkenes to give trisubstituted pyrazoles in up to 88% yields .
Multicomponent and One-Pot Syntheses
Iodine-Catalyzed Methods
Recent advances emphasize iodine’s dual role as catalyst and oxidant. An iodine/TBHP system enabled the synthesis of pyrazoles from aldehyde hydrazones and electron-deficient olefins, yielding 35–81% depending on oxidant choice (Scheme 11) . TBHP afforded moderate yields, while benzoyl peroxide (BPO) improved efficiency to 81% .
Copper-Catalyzed Aerobic Cyclization
Copper catalysts (e.g., CuI) promote oxidative cyclization under aerobic conditions. Dvorak et al. synthesized fused this compound-azepine derivatives via a one-pot protocol, optimizing solvent systems (toluene/water) to prevent hydrolysis of key intermediates (Scheme 24) . The final products were isolated as nonhygroscopic salts, demonstrating scalability for pharmaceutical applications .
Regioselective and Sustainable Approaches
Solvent-Free and Green Catalysis
Nano-ZnO and other heterogeneous catalysts minimize waste. Girish’s nano-ZnO protocol reduced reaction times to 15 minutes while maintaining high yields . Similarly, microwave-assisted methods achieve cyclocondensation in 5–10 minutes, enhancing energy efficiency .
Directed C–H Functionalization
Transition-metal catalysis enables direct functionalization of this compound cores. Palladium-catalyzed C–H arylation introduces substituents at the C4 position, bypassing traditional protection/deprotection steps . This method is particularly valuable for synthesizing antitumor agents like celecoxib analogs.
Mechanistic Insights and Challenges
Kinetic vs. Thermodynamic Control
Regioselectivity in cyclocondensation reactions depends on reaction conditions. Acidic media favor the thermodynamically stable 1,3,5-isomer, while kinetic control under mild conditions yields 1,4,5-products . Computational studies attribute this to the lower activation energy for conjugate addition to α,β-unsaturated carbonyls .
Side Reactions and Byproducts
Common byproducts include hydrazones (from incomplete cyclization) and opened-ring intermediates. Katritzky et al. mitigated this using benzotriazole auxiliaries, which stabilize pyrazoline intermediates before aromatization .
Scientific Research Applications
Pyrazole and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
Pyrazole exerts its effects through various mechanisms:
Molecular Targets: this compound targets enzymes such as alcohol dehydrogenase and receptors like the estrogen receptor.
Pathways Involved: this compound can inhibit the activity of enzymes and receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Pyrazole shares structural similarities with other five-membered nitrogen-containing heterocycles, such as imidazole , thiazole , isoxazole , and 1,2,3-triazole . However, differences in electronic properties, substitution patterns, and synthetic accessibility lead to distinct pharmacological and chemical behaviors.
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of this compound and Analogous Heterocycles
Heterocycle | Nitrogen Positions | Key Features | Bioisosteric Potential |
---|---|---|---|
This compound | 1, 2 | π-excess, two adjacent N atoms | Moderate |
Imidazole | 1, 3 | Aromatic, amphoteric (acidic/basic) | High |
Thiazole | 1, 3 (with S atom) | Electron-deficient, polarizable | Moderate |
Isoxazole | 1, 2 (with O atom) | Electron-withdrawing, rigid | High |
1,2,3-Triazole | 1, 2, 3 | High dipole moment, metabolic stability | High |
- This compound vs. Imidazole : Imidazole’s amphoteric nature (pKa ~7) allows protonation/deprotonation under physiological conditions, enhancing interactions with biological targets. This compound lacks this property due to its adjacent nitrogen atoms, which reduce basicity .
- This compound vs. Thiazole : Thiazole’s sulfur atom increases polarizability and metabolic stability, whereas this compound’s N-N bond introduces polarity but may reduce enzymatic activity in certain contexts (e.g., BCATm inhibitors) .
- This compound vs. Isoxazole/Triazole : Isoxazole’s oxygen atom and triazole’s additional nitrogen improve metabolic stability and binding affinity in drug design. This compound derivatives, however, offer greater regiochemical flexibility for substitutions .
Table 2: Representative Drugs and Their Heterocyclic Cores
Drug | Heterocycle | Target/Indication | Key Substituents |
---|---|---|---|
Celecoxib | This compound | COX-2 inhibitor (arthritis) | 1,5-Diaryl, sulfonamide |
Ketoconazole | Imidazole | Antifungal | 1-Substituted, chlorobenzene |
Penflufen | This compound | Fungicide | N-substituted amide |
Sulfisoxazole | Isoxazole | Antibacterial | Sulfonamide, methyl group |
- Antifungal Activity : this compound amides (e.g., penflufen) exhibit fungicidal activity comparable to imidazole derivatives but with improved selectivity due to halogen substitutions (e.g., 5-fluoro group) .
- Antiviral Activity : this compound amides with para-electron-withdrawing groups (e.g., 3p with para-F) show superior activity against tobacco mosaic virus (TMV) compared to electron-donating analogs .
- Enzymatic Inhibition : this compound derivatives (e.g., 8j) exhibit reduced enzymatic activity in BCATm inhibition compared to thiophene analogs, highlighting structural sensitivity .
Electronic Effects and NMR Signatures
Substituents on this compound significantly influence its electronic properties. Bromination at position 3 or 4 causes downfield shifts in $^{13}\text{C}$ NMR (e.g., Δδ = -9.0 to -11.5 ppm for C-3), whereas similar substitutions in isoxazole or triazole lead to distinct shifts due to differing electronegativities .
Biological Activity
Pyrazole is a five-membered heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological properties of this compound and its derivatives, supported by data tables, case studies, and detailed research findings.
1. General Properties and Structure
This compound derivatives are characterized by a variety of substituents that can significantly influence their biological activity. The basic structure consists of two adjacent nitrogen atoms in a five-membered ring, which allows for numerous modifications leading to different pharmacological effects.
2. Pharmacological Activities
This compound and its derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory
- Antimicrobial
- Anticancer
- Antioxidant
- Analgesic
- Antiviral
- Antidiabetic
These activities make this compound a versatile scaffold for drug development.
3.1 Anti-inflammatory Activity
Several studies have reported the anti-inflammatory properties of this compound derivatives. For instance, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models. Compound 4b demonstrated significant anti-inflammatory activity comparable to standard drugs like indomethacin .
3.2 Antimicrobial Activity
This compound derivatives have shown promising antimicrobial effects against various pathogens. Research indicates that certain compounds are effective against Mycobacterium tuberculosis and other bacterial strains such as E. coli and Bacillus subtilis. In one study, compounds were screened at concentrations as low as 6.25 µg/mL, with some achieving up to 98% inhibition compared to standard treatments .
3.3 Anticancer Activity
The anticancer potential of this compound has been extensively studied. For example, this compound-3-carboxamide derivatives exhibited significant cytotoxicity against various cancer cell lines, including HepG2 and Jurkat cells. Notably, one compound showed an IC50 value of 0.19 µM against BRAF (V600E) mutation . Table 1 summarizes key findings from recent studies on anticancer activity.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 28 | HepG2 | 0.19 | Kinase inhibition |
Compound 30 | WM266.4 | 1.50 | Cell cycle arrest |
Compound 35 | HCT-116 | 1.1 | Cytotoxicity |
3.4 Antioxidant Activity
This compound derivatives have also been evaluated for their antioxidant properties using various assays such as DPPH scavenging and ABTS assays. Some derivatives displayed strong antiradical activity, indicating their potential in combating oxidative stress-related diseases .
4. Case Studies
Case Study 1: Anti-tubercular Activity
A study synthesized new thienothis compound compounds that were tested against Mycobacterium tuberculosis. Compounds showed promising results with significant inhibition rates compared to standard drugs .
Case Study 2: Neuroprotective Effects
Research into this compound derivatives has revealed neuroprotective properties, particularly in models of neurodegenerative diseases where they demonstrated the ability to inhibit monoamine oxidase B (MAO-B), offering potential therapeutic avenues for conditions like Parkinson's disease .
5. Conclusion
The biological activity of this compound is extensive and varied, making it a valuable compound in drug discovery and development. Its ability to modulate multiple biological pathways highlights its potential as a lead compound for new therapeutic agents across various medical fields.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for pyrazole derivatives, and how can reaction conditions be optimized for reproducibility?
- Methodological Guidance : Begin with classical methods like the Knorr this compound synthesis or 1,3-dipolar cycloaddition. Optimize variables (temperature, solvent, catalyst) using factorial design experiments. Monitor reaction progress via TLC or HPLC and confirm purity via melting point analysis and NMR spectroscopy .
- Data Interpretation : Compare yields and purity metrics across trials. Use statistical tools (e.g., ANOVA) to identify significant variables affecting outcomes .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and how can structural ambiguities be resolved?
- Techniques : Prioritize H/C NMR for ring proton/carbon assignments, FT-IR for functional groups (e.g., C=O at ~1670 cm), and MS for molecular weight confirmation. For crystallographic data, use X-ray diffraction .
- Troubleshooting : If spectral data conflicts with expected structures (e.g., tautomerism in this compound vs. pyrazolone), employ computational methods (DFT) to predict chemical shifts or coupling constants .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced bioactivity?
- Approach : Use density functional theory (DFT) to model electronic properties (HOMO-LUMO gaps) and predict reactivity. For biological targets (e.g., COX-2 inhibitors), perform molecular docking to evaluate binding affinities .
- Validation : Cross-validate computational predictions with in vitro assays (e.g., IC measurements) to refine models. Address discrepancies by adjusting force fields or solvation parameters .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
- Analysis Framework : Conduct meta-analyses of published data, accounting for variables like assay protocols (e.g., MIC vs. IC), cell lines, and compound purity. Use funnel plots to detect publication bias .
- Experimental Replication : Reproduce key studies under controlled conditions, standardizing parameters such as solvent (DMSO concentration) and incubation time .
Q. How can this compound derivatives be tailored for neurodegenerative disease therapeutics, considering blood-brain barrier (BBB) permeability?
- Design Criteria : Modify substituents to enhance lipophilicity (e.g., alkyl chains) while maintaining low molecular weight (<500 Da). Use in silico tools (e.g., BBB Predictor) to screen candidates .
- In Vivo Validation : Employ murine models to assess pharmacokinetics and neuroprotective effects. Measure biomarker levels (e.g., Aβ plaques) via ELISA or immunohistochemistry .
Q. Methodological Pitfalls and Solutions
Q. Why do certain this compound syntheses yield unexpected byproducts (e.g., pyrazolones), and how can this be mitigated?
- Root Cause Analysis : Byproduct formation often stems from competing cyclization pathways or pH-sensitive intermediates. For example, acidic conditions favor pyrazolone formation via keto-enol tautomerism .
- Optimization : Adjust reaction pH (use buffered systems) or switch catalysts (e.g., from Brønsted acids to Lewis acids like ZnCl). Monitor intermediates via in situ IR spectroscopy .
Q. What are best practices for evaluating the environmental impact of this compound-based agrochemicals in non-target organisms?
- Ecotoxicity Assessment : Use standardized OECD guidelines (e.g., Daphnia magna acute toxicity tests). For field studies, apply LC-MS/MS to quantify this compound residues in soil/water .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and optimize atom economy via one-pot syntheses .
Q. Data Presentation and Reproducibility
Properties
IUPAC Name |
1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKZEGDFNFYCGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
105809-46-9 | |
Record name | 1H-Pyrazole, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105809-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2059774 | |
Record name | Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an odor like pyridine; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Pyrazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17016 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.19 [mmHg] | |
Record name | Pyrazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17016 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
288-13-1 | |
Record name | Pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02757 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | pyrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrazole | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QD5KJZ7ZJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.